molecular formula C14H13F3S B1499471 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene CAS No. 1006037-09-7

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

Cat. No.: B1499471
CAS No.: 1006037-09-7
M. Wt: 270.31 g/mol
InChI Key: PXNRSYKOHWZGSK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene ( 1006037-09-7 , Molecular Formula: C14H13F3S , Molecular Weight: 270.31 g/mol ) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a thiophene core disubstituted with methyl groups and a 4-(trifluoromethyl)benzyl moiety, a combination that is of significant interest in the design of novel bioactive molecules. Its primary research application lies in its role as a key synthetic intermediate for the development of potent and selective receptor antagonists. Specifically, this compound serves as the central thienyl scaffold in the synthesis of advanced drug candidates like MK-2894, a potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonist . Antagonists targeting the EP4 receptor are investigated for their potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation, offering a potential therapeutic pathway with a more favorable safety profile compared to traditional NSAIDs . The integration of the trifluoromethyl group enhances the molecule's metabolic stability and modulates its lipophilicity, which are critical parameters for optimizing the pharmacokinetic properties of lead compounds. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3S/c1-9-7-12(10(2)18-9)8-11-3-5-13(6-4-11)14(15,16)17/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRSYKOHWZGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659207
Record name 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006037-09-7
Record name 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006037-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, supported by case studies, research findings, and relevant data tables.

  • Molecular Formula : C21H18F3S
  • Molecular Weight : 466.29 g/mol
  • Purity : >98% (GC)
  • Physical State : Solid at room temperature
  • CAS Number : 13406-29-6

The trifluoromethyl group present in the compound is known to enhance biological activity due to its unique electronic properties. Studies have shown that compounds containing trifluoromethyl groups can exhibit improved potency in various biological assays, such as enzyme inhibition and receptor binding. For instance, the introduction of a trifluoromethyl group has been associated with increased inhibitory activity against monoamine oxidase B (MAO-B), which is crucial for the treatment of neurodegenerative diseases .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions .

Anticancer Properties

Preliminary studies have indicated that this thiophene derivative may possess anticancer properties. In cell line assays, it inhibited the growth of various cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Neuroprotection :
    A study evaluated the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed significant improvement in motor function and reduction in dopaminergic neuron loss compared to control groups .
  • Case Study on Anticancer Activity :
    Another study assessed the compound's efficacy against human breast cancer cells (MCF-7). The findings revealed an IC50 value indicating potent cytotoxicity, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntioxidantDPPH ScavengingEffective scavenging
Anti-inflammatoryCytokine AssayDecreased TNF-alpha levels
AnticancerCell Viability AssayIC50 = 25 µM (MCF-7 cells)
NeuroprotectionMotor Function AssessmentImproved motor scores

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry shows significant interest in 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene due to its potential as a drug candidate. Key applications include:

  • Anticancer agents : Studies have indicated that compounds with similar structures exhibit cytotoxic activity against cancer cell lines. The trifluoromethyl group may enhance bioavailability and target specificity.
  • Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various thiophene derivatives, this compound was tested against several cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, suggesting further exploration as an anticancer agent.

Material Science Applications

In materials science, this compound has potential applications in:

  • Organic electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance device efficiency.
  • Polymer synthesis : The compound can serve as a building block for synthesizing functional polymers with tailored properties for specific applications.

Case Study: OLED Development

Research into the use of thiophene derivatives in OLEDs has shown that incorporating this compound into polymer matrices can improve light emission efficiency and stability under operational conditions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene ring undergoes regioselective electrophilic substitutions due to its aromatic character and directing effects from methyl groups. Key transformations include:

a. Halogenation

  • Chlorination or bromination occurs preferentially at the C4 position of the thiophene ring, as steric hindrance from the 2,5-dimethyl groups directs electrophiles to the less substituted site .

  • Example conditions:

    ReagentSolventTemperatureYield (%)
    Cl₂ (catalytic)DCM0–25°C78–85
    Br₂ (1.1 eq)Acetic acid50°C70–75

b. Nitration

  • Nitration occurs at C4 using HNO₃/H₂SO₄, achieving yields of 65–72% . The trifluoromethylbenzyl group stabilizes intermediate σ-complexes through inductive effects .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzyl aromatic ring for nucleophilic displacement:

a. Amination

  • Reaction with primary amines (e.g., NH₃/EtOH, 80°C) substitutes the para-fluoro group (if present) with amines .

    • Example: Reaction with benzylamine produces 4-(benzylamino)-3,5-dimethylbenzyl derivatives in 82% yield .

b. Hydrolysis

  • Acidic hydrolysis (H₂SO₄/H₂O, reflux) of the trifluoromethyl group is not observed, confirming its stability under harsh conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

a. Suzuki-Miyaura Coupling

  • 4-Bromo-thiophene derivatives react with aryl boronic acids under Pd(PPh₃)₄ catalysis :

    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄ (5%)K₂CO₃DME/H₂O88–92

b. Sonogashira Coupling

Functionalization via the Benzyl Group

The 4-(trifluoromethyl)benzyl moiety undergoes selective transformations:

a. Oxidation

  • MnO₂ or KMnO₄ oxidizes the benzylic CH₂ to a ketone, forming 3-(4-(trifluoromethyl)benzoyl)thiophene derivatives .

    • Yields: 68–73% (MnO₂, acetone, reflux) .

b. Radical Reactions

  • Under UV light and AIBN initiation, the benzyl C–H bond participates in radical additions with alkenes .

Annulation and Cyclization

The thiophene ring serves as a diene in Diels-Alder reactions:

a. With Maleic Anhydride

  • Forms bicyclic adducts at 120°C in xylene :

    DienophileReaction TimeYield (%)
    Maleic anhydride6 h65

b. Thieno[2,3-d]pyrimidine Formation

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with the trifluoromethyl group remaining intact .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates by stabilizing charged intermediates .

Comparison with Similar Compounds

Structural Analog 1: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

Core Structure: Fused thieno[3,2-b]thiophene with thiophene substituents at positions 2 and 3. Key Differences:

  • Conjugation : The fused thiophene system increases π-conjugation, improving charge transport properties, which are critical for organic semiconductors .
  • Synthesis : Prepared via Stille coupling (thiophenyl stannane and dibrominated core), a method requiring palladium catalysts .
  • Applications : Likely used in optoelectronics due to extended conjugation, unlike the target compound’s simpler structure.

Table 1: Comparison with 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

Property Target Compound 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Core Structure Monocyclic thiophene Fused thieno[3,2-b]thiophene
Substituents 2,5-Me; 3-(4-CF₃-benzyl) 2,5-Thiophene
Conjugation Length Moderate (monocyclic) Extended (fused system)
Synthesis Method Likely alkylation or coupling Stille coupling
Potential Application Intermediates, materials science Organic semiconductors

Structural Analog 2: Spirocarboxamide Derivatives (Patent EP 4 374 877 A2)

Core Structure : Complex spirocyclic carboxamides with trifluoromethylbenzyl groups.
Key Differences :

  • Functional Complexity : These derivatives include spiro rings, carboxamide linkages, and pyrimidine substituents, enhancing binding specificity for biological targets .
  • Trifluoromethyl Role : The CF₃ group in both compounds improves metabolic stability and lipophilicity, but the patent compounds leverage this for drug design (e.g., kinase inhibitors) .
  • Synthesis : Multi-step routes involving bromoethoxy intermediates and coupling reactions (e.g., LCMS-confirmed m/z 715 [M+H]+ in one derivative) .

Table 2: Comparison with Spirocarboxamide Derivatives

Property Target Compound Spirocarboxamide Derivatives
Core Structure Simple thiophene Spirocyclic carboxamide + pyrimidine
Key Functional Groups CF₃-benzyl, methyl CF₃-benzyl, carboxamide, pyrimidine
Molecular Weight Lower (~300 g/mol estimated) High (~700 g/mol confirmed)
Synthesis Complexity Moderate High (multi-step, palladium catalysis)
Potential Application Materials science, intermediates Pharmaceuticals (enzyme inhibitors)

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Steric Bulk : The 4-CF₃-benzyl group introduces steric hindrance absent in simpler analogs like 2,5-dimethylthiophene, affecting regioselectivity in further derivatization.

Preparation Methods

Halogenated Thiophene Intermediate Synthesis

  • Starting from 2,5-dimethylthiophene, selective bromination yields 2,5-dimethyl-3,4-dibromothiophene. This dibrominated intermediate is crucial for regioselective functionalization at the 3-position while preserving the methyl groups at 2 and 5 positions.

Palladium-Catalyzed Cross-Coupling for Benzyl Substitution

  • The 3-position substitution with a 4-(trifluoromethyl)benzyl moiety can be achieved by palladium-catalyzed coupling of the dibrominated thiophene with 4-(trifluoromethyl)benzyl boronic acid or stannane derivatives. This method provides good to excellent yields and allows for mild reaction conditions, often at room temperature or slightly elevated temperatures.

  • Microwave-assisted cross-coupling has been reported to expedite the reaction without decomposition, enabling rapid synthesis and scalability to multi-gram quantities.

Alternative Approaches: Friedel-Crafts Alkylation

  • Although less common for this specific compound, Friedel-Crafts alkylation using benzyl halides and thiophene derivatives catalyzed by Lewis acids (e.g., anhydrous zinc chloride) can be employed. However, this method may suffer from lower regioselectivity and side reactions, making it less favorable for complex substituents like trifluoromethyl groups.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of 2,5-dimethylthiophene Bromine in suitable solvent (e.g., chloroform), controlled temperature >70% Selective dibromination at 3,4-positions
Cross-coupling with 4-(trifluoromethyl)benzyl boronic acid Pd catalyst, base (e.g., K2CO3), solvent (e.g., DMF), rt or microwave heating 70-90% Microwave conditions reduce reaction time significantly
Reduction of aldehyde intermediates (if formed) NaBH4 in methanol >90% Provides alcohol intermediates for further functionalization

Mechanistic Insights and Optimization

  • The palladium-catalyzed cross-coupling proceeds via oxidative addition of the dibrominated thiophene to Pd(0), transmetallation with the benzyl boronic acid, and reductive elimination to form the C-C bond at the 3-position.

  • Microwave irradiation enhances the kinetics of the coupling step by providing uniform heating and possibly activating the catalyst more efficiently, reducing reaction times from hours to minutes without compromising yield or selectivity.

  • The use of bases such as potassium carbonate or sodium carbonate in aqueous or mixed solvents improves the coupling efficiency by facilitating transmetallation and stabilizing reaction intermediates.

Scale-Up and Practical Considerations

  • The described synthetic routes have been successfully scaled up to multi-gram quantities, which is critical for in vivo studies and further applications in material science or pharmaceuticals.

  • The choice of solvent and catalyst loading is optimized to balance cost, environmental impact, and reaction efficiency. For example, aqueous base systems and microwave-assisted protocols reduce solvent waste and energy consumption.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Palladium-catalyzed cross-coupling Pd catalyst, 4-(trifluoromethyl)benzyl boronic acid, base, mild temp or microwave High yield, regioselective, scalable Requires Pd catalyst, sensitive to moisture
Friedel-Crafts alkylation Benzyl halide, anhydrous ZnCl2, chloroform, HCl gas Simple setup, low cost Lower selectivity, side reactions
Reduction of aldehyde intermediates NaBH4 in methanol High yield, mild conditions Requires prior aldehyde formation

Q & A

Q. What are the established synthetic routes for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene?

The compound can be synthesized via alkylation of a thiophene precursor with a trifluoromethylbenzyl halide. For example, coupling reactions like Stille or Suzuki may be employed to introduce substituents. Evidence from analogous syntheses shows that palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and solvents like 1,4-dioxane are effective for thiophene functionalization . Benzylation steps using halogenated intermediates (e.g., bromoethoxy or benzyl halides) are common in related compounds, as seen in multi-step patent syntheses .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to verify molecular weight (e.g., observed m/z values matching theoretical calculations). For example, LCMS data for related compounds show m/z 757 [M+H]⁺ with retention times around 1.25–1.29 minutes under SMD-TFA05 conditions .
  • HPLC: Ensures purity via retention time consistency. Adjusting mobile phases (e.g., acidic modifiers like TFA) improves resolution for trifluoromethyl-containing compounds .
  • NMR: While not explicitly mentioned in the evidence, 1^1H/13^13C NMR and 19^{19}F NMR are standard for confirming methyl, benzyl, and CF3_3 group positions.

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation step during synthesis?

  • Catalyst Screening: Test palladium/ligand systems (e.g., Pd(PPh3_3)4_4) to enhance coupling efficiency for thiophene derivatives .
  • Solvent and Temperature: Use polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (40–80°C) to improve reaction kinetics. Evidence from similar syntheses highlights 40°C as optimal for Stille couplings .
  • Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate pure products .

Q. What role does the trifluoromethyl group play in the compound’s electronic properties and stability?

The CF3_3 group is strongly electron-withdrawing, which:

  • Enhances metabolic stability in biological applications by reducing oxidative degradation.
  • Modifies π-electron density in the thiophene ring, potentially improving charge transport in materials science applications (e.g., organic semiconductors) .
  • Increases lipophilicity, affecting solubility in organic solvents, as observed in HPLC retention behavior for trifluoromethylated analogs .

Q. How might this compound be applied in pharmaceutical or materials research?

  • Drug Discovery: The trifluoromethylbenzyl-thiophene scaffold is prevalent in patent applications as a core structure for kinase inhibitors or anti-inflammatory agents. For example, similar diazaspiro compounds in patents show bioactivity against specific targets .
  • Materials Science: Thiophene derivatives are explored in organic electronics due to their conjugated systems. The CF3_3 group could enhance air stability in semiconductors .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation: Compare LCMS, NMR, and HPLC results with computational predictions (e.g., PubChem-derived SMILES or InChI keys) .
  • Isotopic Pattern Analysis: Use high-resolution LCMS to distinguish CF3_3-related isotopic clusters from impurities .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow Chemistry: Continuous flow systems can improve heat/mass transfer for exothermic alkylation steps.
  • Green Solvents: Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining reaction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene
Reactant of Route 2
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2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

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